

Application Notes: BODIPY 493/503 for Lipid Droplet Quantification by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction to Lipid Droplet Quantification

Lipid droplets (LDs) are dynamic cellular organelles essential for energy storage, lipid homeostasis, and cellular signaling.[1][2] Comprised of a neutral lipid core, mainly triacylglycerols (TAGs) and sterol esters, enclosed by a phospholipid monolayer, LDs are increasingly recognized for their role in various physiological and pathological processes, including metabolic diseases, obesity, and cancer.[3][4][5] Consequently, the accurate quantification of cellular lipid content is crucial for research in cell biology, metabolism, and drug discovery.

Principle of BODIPY 493/503 Staining

BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a lipophilic fluorescent dye that serves as an excellent tool for labeling neutral lipids within LDs. [1][2][6] Its nonpolar structure allows it to readily permeate cell membranes and accumulate in the hydrophobic environment of the lipid droplet core.[1][2] In aqueous environments, BODIPY 493/503 is virtually non-fluorescent, but upon partitioning into the nonpolar interior of lipid droplets, it exhibits strong green fluorescence.[6] This fluorogenic property results in a high signal-to-noise ratio, making it ideal for quantitative analysis.

Advantages of BODIPY 493/503 for Flow Cytometry

Methodological & Application





Flow cytometry enables the rapid analysis of thousands of cells per second, providing statistically robust data on cellular lipid content at a single-cell level. When combined with BODIPY 493/503, this technique offers several advantages:

- High Specificity: BODIPY 493/503 demonstrates high selectivity for neutral lipids, ensuring that the fluorescent signal accurately reflects the lipid droplet content.
- Bright and Stable Signal: The dye exhibits high fluorescence quantum yield and photostability, allowing for reliable and reproducible measurements.
- Simple and Rapid Protocol: The staining procedure is straightforward and can be completed in under 30 minutes, making it suitable for high-throughput screening applications.
- Compatibility: The spectral properties of BODIPY 493/503 (excitation/emission maxima ~493/503 nm) are compatible with standard flow cytometer configurations, typically using a 488 nm laser and a FITC or GFP emission filter (e.g., 533/30 nm).[1]
- Multiplexing Capability: Its narrow emission spectrum minimizes spectral overlap with other fluorophores, facilitating multi-parameter analysis with other cellular markers.

Applications in Research and Drug Development

The quantification of lipid droplets using BODIPY 493/503 and flow cytometry has a wide range of applications:

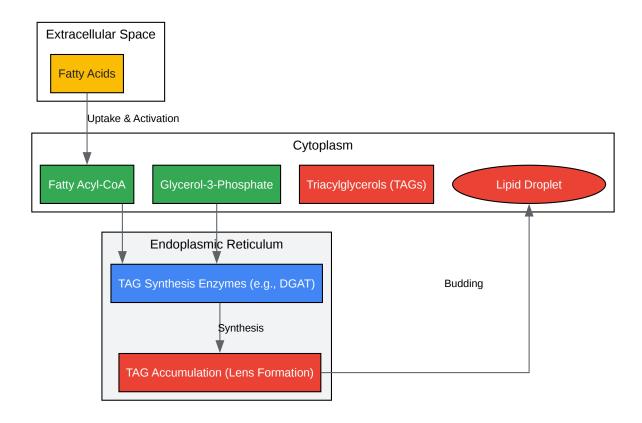
- Metabolic Studies: Investigating the regulation of lipid storage and mobilization in response to various stimuli, nutrients, or genetic modifications.
- Drug Discovery: Screening compound libraries to identify drugs that modulate lipid metabolism, which is relevant for diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).
- Toxicology: Assessing the potential for drug-induced steatosis (fatty liver) by measuring lipid accumulation in hepatocytes.
- Cancer Research: Studying the role of lipid metabolism in cancer cell proliferation, survival, and drug resistance.



• Infectious Disease: Investigating how pathogens, such as viruses and intracellular bacteria, manipulate host cell lipid metabolism for their replication.[4][5]

Signaling Pathway of Lipid Droplet Formation

Lipid droplet biogenesis is a multi-step process that begins with the synthesis of neutral lipids in the endoplasmic reticulum (ER).[4][7][8] Fatty acids, either taken up from the extracellular environment or newly synthesized, are converted to their active form, fatty acyl-CoAs.[9] These are then sequentially esterified to a glycerol-3-phosphate backbone to form triacylglycerols (TAGs), a process catalyzed by a series of enzymes including diacylglycerol acyltransferases (DGATs).[4][8] The newly synthesized TAGs accumulate between the leaflets of the ER membrane, forming a lens-like structure that eventually buds off into the cytoplasm as a nascent lipid droplet.[4][7]



Click to download full resolution via product page



Simplified pathway of lipid droplet formation.

Experimental Protocols Materials and Reagents

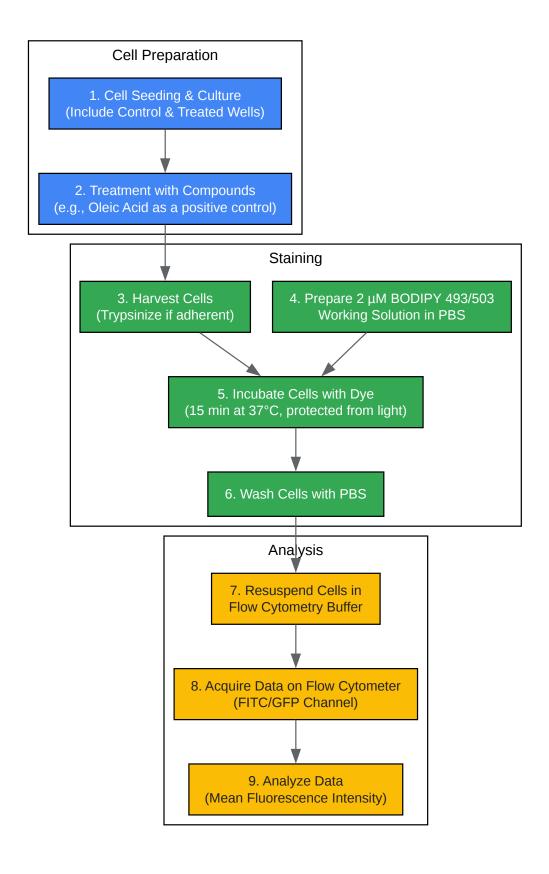
- BODIPY 493/503 (e.g., Thermo Fisher Scientific, Cat. No. D3922)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
- Cell line of interest (adherent or suspension)
- Complete cell culture medium
- Trypsin-EDTA (for adherent cells)
- Flow cytometry tubes (e.g., 5 mL round-bottom tubes)
- Flow cytometer with a 488 nm laser
- Optional: Oleic acid complexed to BSA (positive control for lipid accumulation)[1][2]

Stock Solution Preparation

- BODIPY 493/503 Stock (5 mM): Dissolve 1.3 mg of BODIPY 493/503 in 1 mL of high-quality DMSO.[2]
- Vortex thoroughly to ensure complete dissolution.
- Aliquot and store at -20°C, protected from light. The stock solution is stable for several months.

Experimental Workflow Diagram





Click to download full resolution via product page

Workflow for lipid droplet quantification.



Staining Protocol for Adherent and Suspension Cells

This protocol is optimized for cells in a 6-well plate format but can be scaled as needed.

- Cell Culture and Treatment:
 - Culture cells to a confluency of 70-80%.
 - Treat cells with experimental compounds as required. For a positive control, incubate cells with oleic acid (e.g., 30 μM) overnight to induce lipid droplet formation.[1][2] Include an untreated or vehicle-treated control.
- Staining Solution Preparation:
 - On the day of the experiment, prepare a 2 μM BODIPY 493/503 working solution by diluting the 5 mM stock solution 1:2500 in sterile PBS.[2] For example, add 2 μL of stock to 5 mL of PBS.
 - Protect the working solution from light.
- · Cell Staining:
 - For Adherent Cells: a. Aspirate the culture medium and gently wash the cells once with PBS. b. Add the BODIPY 493/503 working solution to each well (e.g., 1 mL for a 6-well plate). c. Incubate for 15 minutes at 37°C, protected from light.[2] d. Aspirate the staining solution and wash once with PBS. e. Harvest the cells using trypsin-EDTA, then neutralize with complete medium.
 - For Suspension Cells: a. Pellet the cells by centrifugation (e.g., 250 x g for 5 minutes). b.
 Aspirate the supernatant and resuspend the cell pellet in the BODIPY 493/503 working solution. c. Incubate for 15 minutes at 37°C, protected from light.
- Sample Preparation for Flow Cytometry:
 - Transfer the cell suspension to a 15 mL conical tube and pellet the cells (250 x g for 5 minutes).
 - Aspirate the supernatant and wash the cell pellet once with 3 mL of cold PBS.[2]



- Pellet the cells again.
- \circ Resuspend the final cell pellet in 300-500 μL of flow cytometry buffer (e.g., PBS with 1% BSA).
- Filter the cell suspension through a 35-40 μm cell strainer into a flow cytometry tube to obtain a single-cell suspension.[2]
- Keep samples on ice and protected from light until analysis.

Flow Cytometry Acquisition and Analysis

- Instrument Setup:
 - Use a flow cytometer equipped with a 488 nm blue laser for excitation.
 - Detect the BODIPY 493/503 fluorescence in the green channel, typically the FITC or GFP detector (e.g., a 530/30 nm bandpass filter).[1]
 - Set up forward scatter (FSC) and side scatter (SSC) plots to gate on the main cell population and exclude debris and aggregates.
 - Include an unstained cell sample to set the baseline fluorescence and establish the negative gate.
- Data Acquisition:
 - Acquire a minimum of 10,000 events per sample for statistically significant results.
- Data Analysis:
 - Gate on the single-cell population using FSC-A vs. FSC-H.
 - Within the single-cell gate, analyze the fluorescence intensity in the FITC/GFP channel.
 - Data can be represented as a histogram overlay to visualize shifts in fluorescence or as the geometric mean fluorescence intensity (MFI) for quantitative comparison.



Data Presentation

The primary output for this assay is the Mean Fluorescence Intensity (MFI), which correlates with the cellular neutral lipid content. Below is a table with representative data from an experiment using A498 cells treated with oleic acid as a positive control for lipid droplet induction.[2]

Sample Condition	Treatment	Mean Fluorescence Intensity (MFI) (Arbitrary Units)	Fold Change vs. Control
Unstained Control	No Dye	500	-
Vehicle Control	BSA (0.2%)	5,000	1.0
Positive Control	Oleic Acid (30 μM) + BSA	25,000	5.0
Experimental Drug A	Drug A (10 μM)	12,500	2.5
Experimental Drug B	Drug B (10 μM)	4,500	0.9

Note: The MFI values are illustrative and will vary depending on the cell type, instrument settings, and experimental conditions. The fold change is calculated relative to the vehicle-treated control.

References

- 1. scispace.com [scispace.com]
- 2. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid droplet Wikipedia [en.wikipedia.org]
- 5. Lipid Droplets And Cellular Lipid Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 6. probes.bocsci.com [probes.bocsci.com]



- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Triglyceride Synthesis and Its Role in Metabolism The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- To cite this document: BenchChem. [Application Notes: BODIPY 493/503 for Lipid Droplet Quantification by Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183774#bodipy-493-503-for-lipid-droplet-quantification-by-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com